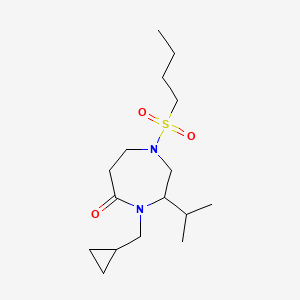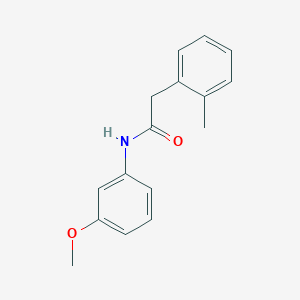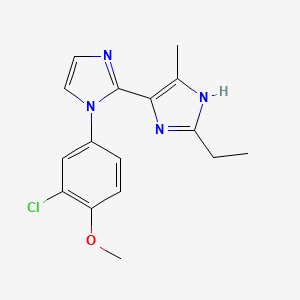![molecular formula C18H20N4 B5491989 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5491989.png)
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole is a chemical compound that has been studied for its potential applications in scientific research. It is a cyclopropyl-containing biimidazole derivative that has shown promise in various fields of research, including neuroscience and cancer research.
Applications De Recherche Scientifique
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been studied for its potential applications in various fields of scientific research. In neuroscience, it has been shown to have neuroprotective effects against oxidative stress and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been shown to have antitumor activity against various types of cancer cells. It has been studied for its potential use in combination with other chemotherapy drugs to enhance their effectiveness.
Mécanisme D'action
The mechanism of action of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell survival and death. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole in lab experiments is its potential for use in combination with other chemotherapy drugs to enhance their effectiveness. It has also shown promise as a neuroprotective agent against oxidative stress and inflammation.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its potential for use in certain applications.
Orientations Futures
There are several future directions for research on 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole. One direction is to further elucidate its mechanism of action and signaling pathways involved in its effects on cancer cells and neuroprotection. Another direction is to explore its potential for use in combination with other chemotherapy drugs and its effectiveness in vivo. Additionally, further research could investigate its potential for use in other areas of scientific research, such as immunology and infectious diseases.
Méthodes De Synthèse
The synthesis of 1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1H,1'H-2,4'-biimidazole has been described in several research articles. One common method involves the reaction of 2,4-diaminotoluene with 2,2-dimethyl-1-phenylcyclopropanecarboxaldehyde in the presence of a palladium catalyst. This reaction yields the desired compound in good yield and purity.
Propriétés
IUPAC Name |
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-17(2)11-18(17,14-6-4-3-5-7-14)12-22-9-8-20-16(22)15-10-19-13-21-15/h3-10,13H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCUHKVEMFBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN2C=CN=C2C3=CN=CN3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(1H-imidazol-5-yl)imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5491910.png)
![N-(2-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5491923.png)
![methyl {2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5491930.png)
![4-nitro-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B5491953.png)
![N-cyclopropyl-3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5491959.png)

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5492002.png)
![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)

![N-(4-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5492013.png)
![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![N-[(2-bromophenyl)(2-chloro-1-ethoxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
